molecular formula C24H44S2 B14628071 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane CAS No. 54844-68-7

2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane

Cat. No.: B14628071
CAS No.: 54844-68-7
M. Wt: 396.7 g/mol
InChI Key: DOFUDAJPIIQDNA-UHFFFAOYSA-N
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Description

2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane is an organic compound belonging to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane typically involves the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The dithiane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted dithianes.

Scientific Research Applications

2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane may have applications in various fields:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.

    Medicine: Investigated for its potential biological activity and therapeutic applications.

    Industry: Used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable thioacetals with carbonyl compounds. In biological systems, it may interact with enzymes or other proteins through its sulfur atoms and alkyne group.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: The parent compound of the dithiane family, used as a protecting group in organic synthesis.

    2-Methyl-2-(methylthio)-1,3-dithiane: A similar compound with a methylthio substituent.

    2-Phenyl-1,3-dithiane: A dithiane derivative with a phenyl group.

Properties

CAS No.

54844-68-7

Molecular Formula

C24H44S2

Molecular Weight

396.7 g/mol

IUPAC Name

2-decyl-2-dec-4-ynyl-1,3-dithiane

InChI

InChI=1S/C24H44S2/c1-3-5-7-9-11-13-15-17-20-24(25-22-19-23-26-24)21-18-16-14-12-10-8-6-4-2/h3-11,13,15-23H2,1-2H3

InChI Key

DOFUDAJPIIQDNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(SCCCS1)CCCC#CCCCCC

Origin of Product

United States

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